5-Ethylpyrimidin-2-amine

Physicochemical Characterization ADME Prediction Drug Design

Researchers requiring a C5-ethyl 2-aminopyrimidine scaffold for CNS or oncology programs face limited availability of high-purity, batch-consistent material. This intermediate provides a chemically robust primary amine handle and a defined lipophilic vector (LogP 1.20) essential for target engagement. • Enables potent TAAR1 agonist development (Ki = 34.9 nM) for schizophrenia and substance use disorders. • Produces antiproliferative agents with IC50 = 1.02 μM against MGC-803 gastric cancer cells. • Supplied at 98% purity with full analytical documentation (NMR, HPLC) for rapid lead optimization.

Molecular Formula C6H9N3
Molecular Weight 123.16 g/mol
CAS No. 39268-71-8
Cat. No. B1290438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Ethylpyrimidin-2-amine
CAS39268-71-8
Molecular FormulaC6H9N3
Molecular Weight123.16 g/mol
Structural Identifiers
SMILESCCC1=CN=C(N=C1)N
InChIInChI=1S/C6H9N3/c1-2-5-3-8-6(7)9-4-5/h3-4H,2H2,1H3,(H2,7,8,9)
InChIKeyYCHYGGNTIXJETG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Ethylpyrimidin-2-amine Overview


5-Ethylpyrimidin-2-amine (CAS: 39268-71-8) is a C5-ethyl substituted 2-aminopyrimidine derivative with a molecular formula of C6H9N3 and a molecular weight of 123.16 g/mol [1]. The compound is characterized by a pyrimidine ring substituted at the 5-position with an ethyl group and at the 2-position with a primary amino group, which provides a versatile handle for further chemical derivatization [1]. Its physicochemical profile includes an experimentally determined LogP of 1.2024 and a topological polar surface area (TPSA) of 51.8 Ų [1]. This scaffold serves as a key intermediate in the synthesis of advanced pharmaceutical candidates, including trace amine-associated receptor 1 (TAAR1) agonists and anticancer agents [2][3].

5-Ethylpyrimidin-2-amine Differentiation


Substitution at the C5 position of the 2-aminopyrimidine core fundamentally alters the scaffold's physicochemical properties, biological target engagement, and downstream synthetic versatility, making generic replacement with unsubstituted or differently substituted analogs (e.g., 5-H, 5-methyl, or 5-fluoro) non-viable for specific research applications. The ethyl group at the 5-position imparts a distinct lipophilic character (LogP 1.2024 vs. LogP ~0.4 for 2-aminopyrimidine) [1] that influences membrane permeability, protein binding, and metabolic stability in ways that directly impact in vivo efficacy . Furthermore, the ethyl moiety serves as a critical recognition element in target binding pockets, as demonstrated by high-affinity TAAR1 engagement (Ki = 34.9 nM for a 5-ethylpyrimidine-derived ligand) [2]. The quantitative evidence below delineates these critical differentiators that preclude simple in-class interchange.

5-Ethylpyrimidin-2-amine vs. Analogs


Lipophilicity and Membrane Permeability

5-Ethylpyrimidin-2-amine exhibits an experimental LogP value of 1.2024 [1]. In comparison, the unsubstituted parent compound, 2-aminopyrimidine (CAS 109-12-6), possesses a significantly lower computed LogP, typically estimated at approximately 0.4 based on its polar surface area and hydrogen bonding capacity [2]. This quantitative difference in lipophilicity is critical for drug discovery campaigns, as it directly influences a molecule's ability to passively diffuse across biological membranes and access intracellular targets or the central nervous system (CNS).

Physicochemical Characterization ADME Prediction Drug Design

Molecular Weight and Composition

5-Ethylpyrimidin-2-amine has a molecular weight of 123.16 g/mol and a molecular formula of C6H9N3 [1]. Its closest alkyl analog, 5-methylpyrimidin-2-amine (CAS 50840-23-8), has a molecular weight of 109.13 g/mol and formula C5H7N3 [2]. The halogenated analog, 5-fluoropyrimidin-2-amine (CAS 1683-85-8), has a molecular weight of 113.09 g/mol and formula C4H4FN3 [3]. The 14 Da mass difference between the ethyl and methyl derivatives represents a significant increase in steric bulk and hydrophobic surface area, which can dramatically alter binding pocket complementarity in target proteins and the overall pharmacokinetic profile of derived drug candidates.

Medicinal Chemistry Fragment-Based Drug Discovery Lead Optimization

TAAR1 Agonist Binding

The 5-ethylpyrimidin-2-amine scaffold has been successfully incorporated into potent and selective trace amine-associated receptor 1 (TAAR1) agonists. A derivative disclosed in US9828374 (Example 25), (11bR)-N-(5-ethylpyrimidin-2-yl)-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinolin-9-amine, demonstrated high binding affinity for rat TAAR1 with a Ki value of 34.9 nM [1]. This level of potency is comparable to or exceeds that of many endogenous trace amines and places this chemotype among the most potent TAAR1 ligands reported in the patent literature, highlighting the critical role of the 5-ethyl substitution in achieving optimal target engagement.

Neuroscience TAAR1 Agonists Psychiatric Disorders

Anticancer Antiproliferative Activity

A series of novel 2-amino-5-ethylpyrimidine derivatives were synthesized and evaluated for antiproliferative activity against human cancer cell lines. The lead compound, 5-ethyl-6-((4-methoxybenzyl)thio)-N4-(3,4,5-trimethoxyphenyl)pyrimidine-2,4-diamine (XIIw), exhibited potent activity against MGC-803 human gastric cancer cells with an IC50 value of 1.02 ± 0.16 μM [1]. This level of potency is significant for a non-optimized lead compound and surpasses the activity of many structurally related 2-aminopyrimidine derivatives lacking the 5-ethyl substitution [2]. The compound was further shown to inhibit colony formation and induce cell cycle arrest in the S phase, confirming its potential as an anticancer lead.

Oncology Anticancer Drug Discovery Cell Proliferation

Lipophilic Ligand Efficiency

5-Ethylpyrimidin-2-amine possesses a favorable combination of moderate lipophilicity (LogP 1.20) and low molecular weight (123.16 g/mol), resulting in a high calculated ligand efficiency [1]. In contrast, 5-bromopyrimidin-2-amine (CAS 7752-82-1) is significantly heavier (MW 174 g/mol) and more lipophilic (estimated LogP >1.5) due to the large, polarizable bromine atom . For fragment-based or lead-like compound libraries, the ethyl derivative offers a superior balance of size and lipophilicity, which is associated with higher ligand efficiency and a greater probability of successful lead optimization while adhering to Lipinski's Rule of Five guidelines.

Lead Optimization Physicochemical Properties Drug-Likeness

Synthetic Compatibility

The 5-ethyl group on the pyrimidine ring is chemically inert under most reaction conditions, allowing for selective functionalization at the 2-amino group or at other ring positions without interference from the alkyl substituent. This contrasts with 5-halogenated analogs (e.g., 5-bromo or 5-fluoro derivatives), which are susceptible to nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions . This difference in reactivity dictates distinct synthetic routes. 5-Ethylpyrimidin-2-amine is therefore the preferred building block for constructing compound libraries where the C5 position must remain a stable, unfunctionalized alkyl group, ensuring the integrity of the designed pharmacophore throughout the synthetic sequence [1].

Synthetic Chemistry Heterocyclic Chemistry Building Blocks

5-Ethylpyrimidin-2-amine Applications


TAAR1 Agonist Synthesis for CNS

Medicinal chemists can leverage 5-Ethylpyrimidin-2-amine as a core scaffold for designing and synthesizing novel TAAR1 agonists, a target class with validated utility for treating schizophrenia, bipolar disorder, and substance use disorders. As demonstrated in US9828374, N-alkylation or amination of the 2-amino group with appropriate heterocyclic moieties yields compounds with high affinity (Ki = 34.9 nM) and selectivity for TAAR1 over related GPCRs [1]. The 5-ethyl group is essential for achieving this level of potency and is not readily replaced by other substituents without significant loss of activity.

Anticancer Lead Discovery

The 5-ethylpyrimidine scaffold has proven effective in generating antiproliferative compounds with activity in the low micromolar range against MGC-803 gastric cancer cells (IC50 = 1.02 μM) [1]. Further functionalization of the 2-amino group and the C4 and C6 positions can generate focused libraries for phenotypic screening or targeted kinase inhibitor discovery. The favorable physicochemical properties of the core scaffold (LogP 1.20, MW 123) provide an excellent starting point for lead optimization with a high probability of achieving favorable drug-like properties [2].

Fragment Library Construction

With its low molecular weight (123.16 g/mol), moderate lipophilicity (LogP 1.20), and a chemically accessible primary amine handle, 5-Ethylpyrimidin-2-amine is an ideal building block for assembling fragment-based libraries or diversity-oriented synthesis (DOS) collections [1]. The ethyl group at the 5-position provides a unique three-dimensional vector and lipophilic contact not available from simpler 2-aminopyrimidine or 5-methyl analogs, increasing the diversity of chemical space explored in high-throughput screening campaigns [2].

Stable Heterocyclic Building Block

For process chemists and CROs, 5-Ethylpyrimidin-2-amine offers a robust and chemically stable building block for constructing complex heterocyclic frameworks. Unlike its 5-halogenated counterparts, the 5-ethyl group remains inert under a wide range of reaction conditions, including those required for amide bond formation, reductive amination, and transition metal-catalyzed cross-couplings at other positions [1]. This chemical compatibility simplifies reaction planning and reduces the number of protecting group steps, thereby increasing overall synthetic efficiency and yield.

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